1,5-Di-p-toluidinoanthraquinone

Description

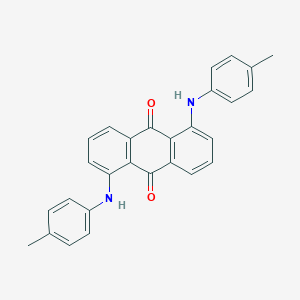

Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O2/c1-17-9-13-19(14-10-17)29-23-7-3-5-21-25(23)27(31)22-6-4-8-24(26(22)28(21)32)30-20-15-11-18(2)12-16-20/h3-16,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIVUFFTMWIBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864132 | |

| Record name | 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-20-2, 8005-40-1 | |

| Record name | 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violet 3R base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. 61705 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008005401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violet 3R base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5(or 1,8)-bis[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-bis[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5(or1,8)-bis[(4-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-bis(4-methylphenyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1,5-Di-p-toluidinoanthraquinone

The creation of 1,5-disubstituted anthraquinones, including this compound, relies on carefully designed synthetic pathways that often begin with specific precursors. Optimizing these routes and understanding the underlying reaction mechanisms are crucial for achieving high yields and purity.

Precursor-Based Synthesis Strategies and Optimization

The synthesis of 1,5-diaminoanthraquinone (B86024) derivatives frequently starts from precursors like 1,5-dinitroanthraquinone (B1294578). google.com A common method involves the reaction of 1,5-dinitroanthraquinone with ammonia (B1221849) in an organic solvent. google.com The choice of solvent and reaction conditions significantly impacts the yield and purity of the resulting 1,5-diaminoanthraquinone. Solvents such as ethers, aliphatic or cycloaliphatic hydrocarbons, and alkyl-substituted aromatic hydrocarbons are often employed. google.com

For instance, reacting 1,5-dinitroanthraquinone with a high molar ratio of liquid ammonia in toluene (B28343) at elevated temperatures and pressures (e.g., 150°C and 50 atmospheres) can produce 1,5-diaminoanthraquinone in high yields. google.com The subsequent reaction of 1,5-diaminoanthraquinone with p-toluidine (B81030) would then yield the target compound, this compound. Optimization of these processes involves adjusting parameters such as temperature, pressure, and reactant ratios to maximize product formation and minimize side reactions. The solubility differences between isomers, like the lower solubility of 1,5-diaminoanthraquinone compared to its 1,8-isomer, can be exploited for purification through fractional precipitation. google.com

Another key precursor is 1,4-dihydroxyanthraquinone (quinizarin), which can be used to synthesize unsymmetrically substituted 1,4-diaminoanthraquinones through intermediates like monoamino-monotosyl-anthraquinones. google.com This highlights the versatility of precursor-based strategies in accessing a range of substituted anthraquinones.

A notable synthesis of 1,5-diaminoanthraquinone involves the chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) using sodium hydrosulfide (B80085) (NaHS) in water, which is presented as a clean and scalable method. journalajacr.com This approach underscores the importance of developing environmentally benign synthetic protocols.

Table 1: Examples of Precursor-Based Synthesis Conditions for Diaminoanthraquinones

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1,5-Dinitroanthraquinone | Liquid Ammonia | Toluene | 150°C, 50 atm, 7 hours | 1,5-Diaminoanthraquinone | 92% | google.com |

| Dinitroanthraquinone mixture | Liquid Ammonia | Toluene | 150°C, 60 atm, 12 hours | 1,5- and 1,8-Diaminoanthraquinone mixture | 94% (1,5-isomer), 90% (1,8-isomer) | google.com |

| 1-Nitroanthraquinone | NaHS | Water | Mild conditions | 1-Aminoanthraquinone (B167232) | High | journalajacr.com |

Mechanistic Considerations in 1,5-Substitution Pathways

The substitution pattern on the anthraquinone (B42736) core is directed by the electronic properties of the ring and the nature of the substituents already present. In the case of nucleophilic aromatic substitution, the positions for incoming groups are influenced by the electron-withdrawing character of the quinone carbonyls. The formation of 1,5-disubstituted products often involves mechanisms that favor substitution at the alpha-positions (1, 4, 5, 8).

The synthesis of aminoanthraquinones can proceed through different mechanistic pathways. For example, the amination of 1,4-dihydroxyanthraquinone derivatives can occur via nucleophilic substitution. mdpi.com The precise mechanism can be influenced by the presence of catalysts and the nature of the leaving group. In some cases, a proposed mechanism for amination involves the formation of an intermediate that facilitates the displacement of a substituent. mdpi.com

Furthermore, radical reactions can also be employed to functionalize the anthraquinone core. colab.ws For instance, diazonium salts of anthraquinones can be used to introduce carbon-containing groups through reactions like the Meerwein arylation. colab.ws The regioselectivity of these reactions is a key consideration in designing synthetic routes to specific isomers. The geometry of the anthraquinone molecule, which can be influenced by substituents, also plays a role in its reactivity. nih.gov

Derivatization and Structural Modification of this compound

The core structure of this compound serves as a scaffold for further chemical modifications, leading to novel compounds with tailored properties. These derivatizations can involve the formation of new ring systems, the introduction of additional substituents, or the incorporation of polymerizable moieties.

Formation of Novel Heterocyclic Systems from the Anthraquinone Core

The anthraquinone framework can be extended to form more complex heterocyclic structures. For example, symmetrical 1,5-diamidoanthraquinone derivatives have been synthesized and studied for their biological activities. nih.gov These syntheses demonstrate that the anthraquinone moiety can be a key component of larger, pharmacologically relevant molecules. nih.gov The condensation of aminoanthraquinones with other reagents can lead to the formation of fused heterocyclic rings, significantly altering the electronic and steric properties of the parent molecule. frontiersin.org

Introduction of Symmetrical Substituents at C-1 and C-5 Positions

The symmetrical nature of 1,5-disubstitution is a common structural motif in anthraquinone chemistry. The introduction of identical substituents at the C-1 and C-5 positions can be achieved through various synthetic methods. For example, a series of symmetrical 1,5-diamidoanthraquinone derivatives has been prepared to investigate their structure-activity relationships. nih.gov These studies indicate that the nature of the substituents at these positions can significantly influence the properties of the molecule. nih.gov

Synthesis of Polymerizable this compound Derivatives

Incorporating polymerizable groups onto the this compound structure allows for its integration into polymeric materials. This can be achieved by introducing reactive moieties, such as methacrylate (B99206) groups, into the molecule. researchgate.net For example, a novel polymerizable amphiphilic purple dye has been synthesized from a toluidinoanthraquinone derivative. researchgate.net The synthesis of such polymerizable dyes often involves nucleophilic aromatic substitution followed by methacrylation. researchgate.net These functionalized monomers can then be copolymerized to create colored polymers with enhanced properties like lightfastness. researchgate.net

Targeted Functionalization Approaches (C-C, C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P bond formation)

The introduction of diverse functional groups onto the this compound core allows for the fine-tuning of its molecular architecture and properties. The following subsections detail various synthetic methodologies for achieving specific bond formations.

C-C Bond Formation

The construction of new carbon-carbon bonds on the this compound framework can be achieved through several modern cross-coupling reactions. These methods are pivotal for extending the π-conjugated system and introducing new molecular branches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. nobelprize.orgyoutube.com For instance, the Suzuki-Miyaura coupling allows for the arylation or vinylation of halo-substituted 1,5-diaminoanthraquinone derivatives. youtube.comnih.gov While specific examples for this compound are not extensively documented, the general applicability of these reactions to haloanthraquinones suggests their potential for functionalizing halogenated derivatives of the target compound. nih.gov Similarly, the Heck reaction offers a pathway for the vinylation of aryl halides, and the Sonogashira coupling enables the introduction of acetylenic moieties, further expanding the molecular complexity. acs.orgresearchgate.netrsc.orgresearchgate.net

Table 1: C-C Bond Formation Reactions on Anthraquinone Derivatives

| Reaction Name | Substrate (General) | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-anthraquinone | Aryl/vinyl boronic acid, Pd catalyst, Base | Aryl/vinyl-anthraquinone | youtube.comnih.gov |

| Heck Reaction | Halo-anthraquinone | Alkene, Pd catalyst, Base | Alkenyl-anthraquinone | acs.orgresearchgate.net |

| Sonogashira Coupling | Halo-anthraquinone | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-anthraquinone | rsc.orgresearchgate.net |

C-N Bond Formation

The introduction of additional nitrogen-containing functionalities is crucial for modifying the electronic and binding properties of this compound. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been successfully applied to the synthesis of various aminoanthraquinone derivatives. researchgate.net These reactions allow for the coupling of amines with haloanthraquinones. nih.gov For example, the palladium-catalyzed coupling of 1,5-dichloroanthraquinone (B31372) with a range of primary and secondary amines has been reported to yield the corresponding diamino derivatives. acs.orgresearchgate.net This methodology could be adapted to introduce further amino groups onto a halogenated this compound scaffold.

Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source also present a viable, milder alternative for C-H amination. nih.gov

Table 2: C-N Bond Formation Reactions on Anthraquinone Derivatives

| Reaction Name | Substrate (General) | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Halo-anthraquinone | Amine, Pd catalyst, Base | Amino-anthraquinone | researchgate.net |

| C-H Amination | Anthraquinone | Organic azide, Transition metal catalyst | Amino-anthraquinone | nih.gov |

C-O Bond Formation

The formation of carbon-oxygen bonds, leading to ether or ester derivatives, can significantly impact the solubility and electronic properties of the anthraquinone core. A patented process describes the preparation of N,N'-disubstituted 1,4-diaminoanthraquinones through a reaction involving boric acid esters, which suggests a potential route for introducing alkoxy groups. google.com Although this method is described for the 1,4-isomer, its principles could potentially be applied to 1,5-disubstituted derivatives.

C-S Bond Formation

The introduction of sulfur-containing moieties can be achieved through various methods, including the sulfenylation of the anthraquinone core. While specific examples for this compound are scarce, general methods for the synthesis of 3-sulfenylated chromones using KIO3-catalyzed radical C(sp2)-H sulfenylation have been reported, which could potentially be adapted for anthraquinone systems. beilstein-journals.org Additionally, the synthesis of thio-anthraquinone derivatives through the reaction of chloroanthraquinones with thiophenols is a known method. lew.ro

C-Hal Bond Formation

Halogenation of the anthraquinone core is a critical step for subsequent cross-coupling reactions. The direct halogenation of aminoanthraquinones can be challenging due to the activating nature of the amino groups, which can lead to multiple substitutions. However, methods for the controlled halogenation of N-heterocycles using N,N'-dihalo-5,5-dimethylhydantoin have been developed and could be explored for the selective halogenation of this compound. researchgate.net The bromination of various organic molecules, including aromatic compounds, can also be achieved using reagents like N-bromosuccinimide (NBS). rsc.orgnih.gov

Table 3: C-Hal Bond Formation Reactions on Aromatic Compounds

| Reaction Name | Substrate (General) | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Halogenation | N-Heterocycles | N,N'-Dihalo-5,5-dimethylhydantoin, Brønsted acid | Halo-N-heterocycle | researchgate.net |

| Bromination | Aromatic compounds | N-Bromosuccinimide (NBS) | Bromo-aromatic compound | rsc.orgnih.gov |

C-Se Bond Formation

The synthesis of organoselenium compounds is of interest due to their potential biological activities. A comprehensive review on the functionalization of anthraquinones highlights methods for forming C-Se bonds, indicating the possibility of creating selenium-containing derivatives of this compound. colab.ws

C-B Bond Formation

The introduction of a boronic acid or boronate ester group onto the anthraquinone scaffold opens up possibilities for further functionalization, particularly through Suzuki-Miyaura cross-coupling reactions. The synthesis of arylboronic acids and their derivatives is well-established. organic-chemistry.orgnih.gov While direct borylation of this compound has not been specifically reported, methods for the synthesis of boronic acid derivatives of other aromatic compounds could be adapted. colab.ws

C-P Bond Formation

The formation of carbon-phosphorus bonds can be achieved through reactions such as the Kabachnik-Fields reaction, which has been used to synthesize α-aminophosphonates of anthraquinone. google.com This reaction involves the condensation of an amine, an aldehyde, and a phosphite. Another approach is the visible-light-mediated α-phosphorylation of N-aryl tertiary amines. rsc.org These methods provide potential pathways for the synthesis of phosphonated derivatives of this compound. The N-phosphorylation of amino acids using trimetaphosphate in aqueous solution also presents a green synthetic route. rsc.org

Table 4: C-P Bond Formation Reactions

| Reaction Name | Substrate (General) | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Kabachnik-Fields Reaction | Amine, Aldehyde, Phosphite | Condensation | α-Aminophosphonate | google.com |

| α-Phosphorylation | N-Aryl tertiary amine | P(V)-H compound, Visible light | α-Phosphorylated amine | rsc.org |

| N-Phosphorylation | Amino acid | Trimetaphosphate | N-Phosphono-amino acid | rsc.org |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular characteristics of anthraquinone (B42736) derivatives. Each technique offers unique insights into the compound's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. While specific NMR data for 1,5-Di-p-toluidinoanthraquinone is not extensively published, analysis of its structural analogue, 1,5-diaminoanthraquinone (B86024), provides insight into the expected spectral features. chemicalbook.com

For 1,5-disubstituted anthraquinones, the proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons on the anthraquinone core and the p-toluidine (B81030) substituent groups. The symmetry of the 1,5-substitution pattern simplifies the spectrum of the anthraquinone moiety. The protons on the toluidine groups would present as a characteristic AA'BB' system for the para-substituted rings, alongside a singlet for the methyl group protons. The amine (N-H) proton signal would also be present, with its chemical shift being sensitive to solvent and concentration.

Interactive Table: Representative ¹H NMR Data for 1,5-Diaminoanthraquinone (Note: This data is for a structural analogue)

| Compound | Proton Assignment | Chemical Shift (ppm) | Solvent |

| 1,5-Diaminoanthraquinone | Aromatic-H | 7.0 - 7.6 | DMSO-d₆ |

| Amine-H (NH₂) | Variable | DMSO-d₆ |

This table is illustrative. Actual chemical shifts and splitting patterns depend on the specific solvent and spectrometer frequency used.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, allowing for the identification of functional groups. researchgate.net The FTIR spectrum of this compound is expected to be characterized by several key absorption bands.

The most prominent features would include:

C=O Stretching: Strong absorption bands characteristic of the quinone carbonyl groups, typically found in the region of 1670-1680 cm⁻¹. In the parent anthraquinone, this peak appears around 1676 cm⁻¹. liberty.edu Intramolecular hydrogen bonding between the carbonyl oxygen and the amine proton can cause a shift to lower wavenumbers.

N-H Stretching: A band in the 3300-3500 cm⁻¹ region corresponding to the secondary amine.

C=C Stretching: Multiple bands in the 1580-1640 cm⁻¹ range due to the aromatic rings of the anthraquinone core and toluidine groups. liberty.edu

C-N Stretching: Vibrations for the aromatic amine C-N bond would appear in the 1250-1360 cm⁻¹ region.

Aromatic C-H Bending: Sharp peaks for out-of-plane bending in the 700-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Analysis of the analogue 1,5-diaminoanthraquinone shows characteristic peaks for its functional groups, confirming the utility of FTIR in structural verification. nih.gov

Interactive Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2960 | Medium-Weak |

| C=O Stretch | Quinone | 1670 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1640 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The spectrum of anthraquinone derivatives is typically characterized by π → π* and n → π* transitions. nih.gov The color of these dyes arises from strong absorption bands in the visible region. acs.org

For this compound, the introduction of the electron-donating p-toluidino groups at the 1 and 5 positions causes a significant bathochromic (red) shift of the absorption maxima compared to the parent anthraquinone molecule. This is due to an intramolecular charge transfer (ICT) character, where electron density is transferred from the nitrogen atoms of the toluidine groups to the electron-accepting anthraquinone core upon photoexcitation.

Studies on the analogous compound 1,5-diaminoanthraquinone (DAAQ) show that its absorption and fluorescence spectra are highly sensitive to solvent polarity. researchgate.netnih.gov In various organic solvents, the absorption maxima are red-shifted relative to nonpolar solvents like cyclohexane, indicating a more polar excited state. researchgate.net This solvatochromic behavior is a hallmark of ICT processes. The fluorescence spectra often show a large Stokes shift, particularly in polar solvents, which is attributed to significant solvent relaxation around the excited state dipole. researchgate.netnih.gov

Interactive Table: UV-Vis Absorption Maxima (λmax) for 1,5-Diaminoanthraquinone in Various Solvents (Note: This data is for a structural analogue)

| Solvent | Dielectric Constant | λmax (nm) |

| Cyclohexane | 2.02 | 480 |

| Benzene | 2.28 | 502 |

| Acetonitrile | 37.5 | 506 |

| Ethanol | 24.5 | 510 |

| Dimethyl Sulfoxide | 46.7 | 516 |

| Data derived from studies on 1,5-diaminoanthraquinone. researchgate.netnih.gov |

Polarized absorption spectroscopy is a specialized technique used to study the orientation of molecules in anisotropic environments, such as liquid crystals or stretched polymer films. This method is particularly relevant for dichroic dyes like this compound, which are used in guest-host liquid-crystal displays (LCDs).

The technique measures the differential absorption of light polarized parallel and perpendicular to an alignment axis. From this, the order parameter (S) can be determined, which quantifies the degree of orientational order of the dye molecules within the host. A high order parameter is desirable for high-contrast applications.

Studies on a series of 1,5-disubstituted anthraquinone dyes show that the molecular shape, specifically the aspect ratio, is a key factor in determining the alignment properties. acs.org Furthermore, anisotropy measurements on the related 1,5-dipiperidino anthraquinone have been used to determine the angle between the absorption and emission transition dipoles, providing deeper insight into the photophysical processes. nih.gov

Crystallographic Investigations and Solid-State Structure

While spectroscopic methods reveal molecular-level details, X-ray crystallography provides definitive information about the arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

Molecular Geometry: The anthraquinone core is typically close to planar. The substituent groups at the 1 and 5 positions may be twisted out of the plane of the central ring system due to steric hindrance.

Intramolecular Hydrogen Bonding: A common feature in 1,5-diamino or 1,5-diamido substituted anthraquinones is the formation of an intramolecular hydrogen bond between the N-H proton and the adjacent quinone oxygen. nih.gov This interaction contributes to the planarity and electronic properties of the molecule.

Intermolecular Interactions: In the crystal lattice, molecules are packed together through various non-covalent interactions, such as van der Waals forces, π-π stacking between the aromatic rings, and intermolecular hydrogen bonds. These interactions dictate the macroscopic properties of the crystal.

For example, the crystal structure of an N-substituted 1-aminoanthraquinone (B167232) derivative showed a monoclinic system with specific unit cell dimensions and intermolecular hydrogen bonding playing a key role in the crystal packing. researchgate.netatauni.edu.tr These types of detailed structural insights are crucial for understanding the relationship between molecular structure and bulk properties. researchgate.net

Powder X-ray Diffraction for Polymorphic Forms and Microstructure

Powder X-ray Diffraction (PXRD) is a primary analytical technique for identifying crystalline phases and investigating polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties, and PXRD patterns serve as a unique fingerprint for each crystalline form. mdpi.com

The study of 1,4-dipropoxy-9,10-anthraquinone, a related compound, showcases the utility of this method. Recrystallization yielded two distinct polymorphs—red prisms and yellow needles—each with a unique crystal structure and, consequently, a unique PXRD pattern, confirming their polymorphic nature. researchgate.net It is plausible that this compound could also exhibit polymorphism, which would be identifiable through systematic PXRD analysis of samples prepared under various crystallization conditions.

Crystal Packing Architectures and Intermolecular Interactions

The arrangement of molecules in a crystal lattice and the non-covalent interactions between them are crucial in determining the solid-state properties of a material. While a definitive crystal structure for this compound has not been detailed in the surveyed literature, analysis of related anthraquinone structures provides insight into the likely interactions. These interactions typically include hydrogen bonding, π–π stacking, and van der Waals forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov This method maps the electron distribution of a molecule in a crystal to identify close intermolecular contacts. For example, in a co-crystal involving 1,8-dihydroxyanthracene-9,10-dione, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H⋯H (43.0%), H⋯O/O⋯H (27%), H⋯C/C⋯H (13.8%), and C⋯C (12.4%) contacts. researchgate.net The analysis can also map the electrostatic potential onto the surface, where positive and negative regions guide the formation of intermolecular bonds. researchgate.net

In another example, the crystal structure of a novel charge transfer complex involving an anthraquinone acceptor was stabilized by hydrogen bonding. Hirshfeld analysis is instrumental in defining the types and relative importance of these interactions. researchgate.net For this compound, one would expect N-H···O hydrogen bonds between the toluidine nitrogen and the quinone oxygen of adjacent molecules, as well as significant π–π stacking interactions between the aromatic rings.

The table below summarizes the types of intermolecular contacts and their percentage contributions to the Hirshfeld surface for a related anthraquinone co-crystal, illustrating the typical distribution of such interactions.

| Interaction Type | Contribution (%) |

| H···H | 43.0% |

| H···O/O···H | 27.0% |

| H···C/C···H | 13.8% |

| C···C | 12.4% |

| Data derived from a co-crystal of 2-bromonaphthalene-1,4-dione (B50910) and 1,8-dihydroxyanthracene-9,10-dione. researchgate.net |

Influence of Crystal Orientation on Optical Properties

The orientation of molecules within a crystal can have a profound effect on its bulk optical properties, such as color and photoconductivity. This anisotropy is particularly evident in compounds with significant intramolecular or intermolecular charge-transfer transitions.

While specific research on the influence of crystal orientation on the optical properties of this compound is not available, a comprehensive study on its isomer, 1,4-Di-p-toluidinoanthraquinone (Solvent Green 3), provides a compelling case study. Single crystals of this compound, when grown from a melt, exhibited distinct colors—mainly blue, yellow-green, and purple—depending on their orientation.

This phenomenon was attributed to the anisotropic nature of light absorption. X-ray diffraction analysis showed that the molecules were slip-stacked in a columnar structure. The different perceived colors were linked to specific electronic transitions relative to the crystal's orientation:

Blue and Yellow-Green Colors : These arise from intramolecular charge-transfer (CT) transitions along the long and short axes of the anthraquinone core, respectively.

Purple Color : This color, not observed in solution, was proposed to be from an intermolecular CT transition between adjacent molecules within a columnar stack.

Crucially, the crystal orientation that appeared purple also exhibited the highest photoconductivity, as the excitation of the intermolecular CT band facilitates charge separation more effectively than intramolecular excitations. This direct link between crystal packing, orientation, and functional optical properties highlights the importance of crystallographic control for materials used in optoelectronic applications. It is reasonable to hypothesize that this compound would exhibit similar anisotropic properties due to its structural similarity.

Based on a comprehensive review of available scientific literature, detailed experimental data focusing specifically on the advanced photophysical and photochemical phenomena of this compound is not extensively available in the public domain. Research into the specific electronic transitions, charge transfer mechanisms, photoconductivity, and photochemical reactivity of this particular isomer appears to be limited.

General information from chemical suppliers and historical documents confirms its identity and some applications. It is described as a deep red to purple solid, a color indicative of a highly conjugated electronic system. cymitquimica.com This conjugation is a prerequisite for the photophysical behaviors outlined in the query. The compound has been noted for its potential use in dyes, pigments, and possibly in organic electronics and photonic devices. cymitquimica.com Furthermore, historical records from the 1960s list it as a chemical used in military-grade smoke munitions. dtic.mil

While specific data for the 1,5-isomer is scarce, research on the broader family of substituted anthraquinones provides a general context for its expected properties. For instance, studies on other isomers and derivatives have shown that:

Charge Transfer: Amino-substituted anthraquinones often exhibit intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting anthraquinone core upon photoexcitation.

Photoconductivity: The arrangement of molecules in the solid state, such as in thin films or crystals, is crucial for properties like photoconductivity, which can be highly anisotropic (direction-dependent).

Photochemical Reactivity: The photochemistry of anthraquinone derivatives can be complex, often involving the generation of radical species and sensitivity to the solvent environment.

However, without specific studies on this compound, it is not possible to provide the detailed, quantitative, and scientifically-vetted information required for the requested article structure. The necessary research findings on its specific charge transfer mechanisms, orientational anisotropy in photoconductivity, charge trapping in thin films, and transformation pathways have not been located in the available literature.

Advanced Photophysical and Photochemical Phenomena

Photochemical Reactivity and Transformation Pathways

Light-Induced Reactions Involving the Anthraquinone (B42736) Core (e.g., Paternò-Büchi reaction)

The anthraquinone core of 1,5-Di-p-toluidinoanthraquinone is a key player in its photochemical reactivity. One of the well-documented photoreactions of carbonyl compounds, including anthraquinones, is the Paternò-Büchi reaction. This reaction is a [2+2] photocycloaddition between a photoexcited carbonyl group and an alkene in its ground state, leading to the formation of a four-membered ether ring known as an oxetane (B1205548). rsc.orgyoutube.com

While specific studies on the Paternò-Büchi reaction of this compound are not extensively documented in publicly available literature, the general mechanism can be inferred from the known reactivity of the anthraquinone nucleus. The reaction is initiated by the absorption of light by the anthraquinone moiety, which promotes it to an excited singlet state (S1). Through a process called intersystem crossing, the molecule can then transition to a more stable triplet state (T1). It is typically the triplet excited state of the carbonyl that reacts with the alkene. rsc.org

The general mechanism can be outlined as follows:

Photoexcitation: The anthraquinone core absorbs a photon, leading to an n-π* transition where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital.

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to the more stable triplet state.

Alkene Addition: The triplet excited anthraquinone then reacts with an alkene. This can proceed through a diradical intermediate.

Ring Closure: The diradical intermediate subsequently undergoes ring closure to form the final oxetane product.

Recent research has demonstrated that the Paternò-Büchi reaction of anthraquinones can be induced by visible light, which is a significant advancement over traditional methods that often require UV irradiation. researchgate.net This visible-light-induced reaction can lead to the formation of diverse spirocyclic oxetanes. researchgate.net The reaction of various quinones with aromatics under visible light has also been reported to yield oxetanes. nih.gov

It is important to note that the substitution pattern on the anthraquinone ring can influence the efficiency and outcome of the Paternò-Büchi reaction. The presence of the electron-donating p-toluidino groups at the 1 and 5 positions in this compound would likely affect the energy levels of the excited states and the reactivity of the carbonyl groups.

Table 1: General Parameters of the Paternò-Büchi Reaction with Quinones

| Parameter | Description | General Findings |

| Light Source | Wavelength of light used to initiate the reaction. | Can be initiated by both UV and visible light, with recent studies focusing on visible light to make the process "greener". researchgate.netnih.gov |

| Reactants | Carbonyl compound and alkene. | Anthraquinones serve as the carbonyl component, reacting with various alkenes and even aromatic systems. researchgate.netnih.gov |

| Product | The resulting chemical structure. | Typically an oxetane, a four-membered ring containing an oxygen atom. rsc.orgyoutube.com |

| Key Intermediate | Transient species formed during the reaction. | A diradical is often formed from the triplet excited state of the quinone and the alkene. rsc.org |

Photostability and Degradation Mechanisms of Anthraquinone Dyes

The photostability of anthraquinone dyes is a critical parameter for their practical applications. This compound, also known as Solvent Green 3, is a synthetic dye, and its stability under light exposure is a subject of interest. nih.gov

In general, the photodegradation of organic dyes is an irreversible process that can limit their functional lifetime. rsc.org The stability of anthraquinone dyes is influenced by the nature and position of substituents on the anthraquinone core. The introduction of amino groups, such as the p-toluidino groups in the target compound, can impact photostability.

Studies on the photodegradation of various anthraquinone derivatives have revealed several potential mechanisms:

Photoinduced Intramolecular Proton Transfer (IPT): In some amino-substituted anthraquinones, light absorption can trigger the transfer of a proton from the amine group to an adjacent carbonyl group. rsc.org

Formation of Reactive Oxygen Species: Quinones are known to generate reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide upon irradiation, which can then lead to the degradation of the dye molecule. scbt.com

Photodissociation: The energy from absorbed light can lead to the cleavage of chemical bonds within the dye molecule, resulting in the formation of smaller, often colorless, fragments. rsc.org

Forced degradation studies are often employed to understand the photolytic pathways of drug substances and dyes. ich.orgnih.gov These studies involve exposing the compound to intense light to accelerate degradation and identify the resulting products.

Research on a mixture containing Solvent Green 3 indicated that it clears very slowly from the lungs when inhaled, suggesting a degree of persistence in biological systems. nih.gov The photostability of dyes is also highly dependent on the surrounding medium. For instance, the photostability of indium phthalocyanines, another class of dyes, varies significantly in different organic solvents. mdpi.com

Table 2: Factors Influencing the Photostability of Anthraquinone Dyes

| Factor | Influence on Photostability | Research Findings |

| Substituents | Electron-donating or withdrawing groups can alter the electronic structure and reactivity of the dye. | Amino-substituted anthraquinones can exhibit complex photostability profiles, with some showing reversible photodegradation. rsc.org |

| Solvent/Matrix | The polarity and chemical nature of the surrounding medium can affect degradation pathways. | The kinetics of photodegradation are dependent on the solvent, with interactions between the dye and solvent molecules playing a crucial role. mdpi.com |

| Presence of Oxygen | Oxygen can participate in photochemical reactions, leading to oxidative degradation. | The formation of phthalimide (B116566) from the photodegradation of metallophthalocyanines is linked to the presence of molecular oxygen. mdpi.com |

| Light Intensity & Wavelength | Higher light intensity and specific wavelengths can accelerate photodegradation. | Forced degradation studies use controlled light exposure to evaluate the photosensitivity of compounds. ich.org |

Electrochemical Behavior and Redox Processes

Fundamental Electrochemical Reduction Mechanisms of Anthraquinones

The reduction of the anthraquinone (B42736) nucleus proceeds through a series of equilibria involving the sequential or concerted addition of electrons and protons. The exact pathway is highly dependent on the specific conditions, such as the pH of the solution. acs.org The general scheme of squares for a two-electron, two-proton system illustrates the possible intermediates, including the semiquinone radical anion (Q•⁻) and the protonated semiquinone (QH•). unt.edu

The presence of the electron-donating p-toluidino groups in 1,5-Di-p-toluidinoanthraquinone is expected to increase the electron density on the anthraquinone core. This would make the initial electron transfer slightly more difficult, resulting in a more negative reduction potential compared to unsubstituted anthraquinone.

The electrochemical behavior of anthraquinones is profoundly influenced by the surrounding medium. acs.org

Solvent Polarity: The polarity of the solvent affects the solvation of the charged intermediates (Q•⁻ and Q²⁻), thereby influencing the redox potentials. In aprotic solvents, the two electron transfers are often well-separated, leading to two distinct redox waves corresponding to the formation of the radical anion and the dianion. nih.gov

pH: The pH of the aqueous solution dictates the availability of protons and thus the dominant reduction pathway. acs.org At very high pH, a simple two-electron (EE) process may occur, while at lower pH values, various proton-coupled electron transfer (PCET) mechanisms such as ECEC, CECE, or concerted 2e⁻, 2H⁺ transfers become dominant. acs.orgunt.edu The formal potential of the anthraquinone/hydroquinone couple typically exhibits a linear dependence on pH with a slope of approximately -59 mV/pH unit, consistent with a two-electron, two-proton process. acs.org

Electrolyte: The nature and concentration of the supporting electrolyte can also impact the electrochemical response. Cations in the electrolyte can form ion pairs with the negatively charged intermediates, stabilizing them and shifting the redox potentials. unt.edu

For this compound, the two amino groups can also be protonated in acidic media, which would add further complexity to its pH-dependent electrochemical behavior.

Advanced Voltammetric Studies

Various voltammetric techniques are employed to investigate the intricate redox mechanisms of anthraquinones.

Cyclic voltammetry (CV) is a powerful tool for characterizing the redox behavior of anthraquinones. In many cases, particularly at slow scan rates and with the analyte adsorbed on the electrode surface, anthraquinone derivatives exhibit a nearly reversible two-electron redox wave. acs.orgnih.gov The peak separation (ΔEp = Epa - Epc) for a reversible process is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. For a two-electron process, this value is approximately 29.5 mV.

The CV of this compound would be expected to show a quasi-reversible to reversible two-electron reduction wave in suitable solvent systems. The peak potentials would be indicative of its specific redox potential, influenced by the p-toluidino substituents.

| Anthraquinone Derivative | Solvent/Electrolyte | E½ (V vs. SCE) | ΔEp (mV) | Reference |

|---|---|---|---|---|

| Anthraquinone | CH₃CN / 0.1 M TBAH | -0.85 | 65 | psu.edu |

| Anthraquinone-2-sulfonate | Aqueous Buffer (pH 7) | -0.45 | ~30 | nih.gov |

| 1,5-Diaminoanthraquinone (B86024) (Polymer) | Aqueous Acid | ~0.25 | - | researchgate.net |

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are more sensitive techniques that can provide further mechanistic insights. These methods are particularly useful for resolving overlapping redox processes and for quantitative analysis. researchgate.net By varying the parameters of the potential waveform (e.g., pulse amplitude, frequency), it is possible to probe the kinetics of the electron transfer and any coupled chemical reactions. For complex systems like anthraquinones, where multiple protonation and electron transfer steps can occur, DPV and SWV can help to identify the individual steps and their sequence. unt.edu

The application of DPV or SWV to this compound could reveal the individual one-electron transfer steps that might be merged in a conventional CV experiment, especially in aprotic media.

Redox Properties in Functional Contexts and Structure-Redox Relationships

The redox properties of anthraquinones are central to their applications, for instance, as electroactive tags for DNA sensing or as active materials in redox flow batteries. nih.govchemrxiv.org The ability to tune the redox potential through chemical modification is a key area of research.

The introduction of substituents onto the anthraquinone ring system significantly alters its electronic properties and, consequently, its redox potential. jcesr.org

Electron-donating groups (e.g., amino, hydroxyl, methyl) increase the electron density of the π-system, making the molecule harder to reduce. This results in a shift of the redox potential to more negative values. nih.govacs.org

Electron-withdrawing groups (e.g., nitro, sulfonate, halogens) decrease the electron density, making the molecule easier to reduce and shifting the redox potential to more positive values. psu.edu

The p-toluidino groups in this compound are strong electron-donating groups due to the nitrogen lone pair delocalizing into the aromatic system. Therefore, this compound is expected to have a significantly more negative redox potential compared to unsubstituted anthraquinone. This property could be advantageous in applications where a specific redox window is required. Studies on similar amino-substituted anthraquinones have confirmed this trend. nih.govnih.gov

| Substituent | Effect on Redox Potential | Example Compound | Typical E½ (V vs. SCE) in Aprotic Solvent |

|---|---|---|---|

| None | Baseline | Anthraquinone | -0.85 |

| -NH₂ (Amino) | Electron-donating (more negative E½) | 1-Aminoanthraquinone (B167232) | -0.98 |

| -SO₃⁻ (Sulfonate) | Electron-withdrawing (less negative E½) | Anthraquinone-2-sulfonate | -0.60 (pH dependent) |

| -NO₂ (Nitro) | Strongly electron-withdrawing (less negative E½) | 1-Nitroanthraquinone (B1630840) | -0.55 |

Theoretical and Computational Chemistry

Quantum Chemical Approaches to Electronic Structure and Properties

Quantum chemical methods are pivotal in elucidating the electronic nature of 1,5-Di-p-toluidinoanthraquinone. These approaches allow for the detailed investigation of its structure, stability, and reactivity from a quantum mechanical perspective.

Density Functional Theory (DFT) Calculations for Geometry, Electronic Properties, and Reactivity

Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure of molecules. For anthraquinone (B42736) derivatives, DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p), have proven effective in providing reliable geometric and electronic properties. researchgate.netrsc.org

DFT is used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These calculations are fundamental for understanding the spatial arrangement of the atoms.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For similar arylaminoanthraquinone compounds, DFT calculations have been instrumental in correlating their electronic structure with their observed photophysical properties. rsc.org

Furthermore, DFT allows for the calculation of various reactivity descriptors. These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies. nih.gov

Table 1: Representative Electronic Properties from DFT Calculations for Anthraquinone Derivatives

| Property | Description | Typical Calculated Values for Similar Compounds |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -5.0 to -6.5 eV rsc.orgnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -2.5 to -3.5 eV rsc.orgnih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 2.0 to 3.5 eV nih.gov |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | 5.0 to 6.5 eV nih.gov |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 2.5 to 3.5 eV nih.gov |

Note: The values presented are representative for related anthraquinone derivatives and may vary for this compound.

High-Level Ab Initio Methods for Spectroscopic Prediction and Vibrational Frequencies

High-level ab initio methods, while computationally more demanding than DFT, can provide more accurate predictions for certain properties, such as spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for predicting the UV/visible absorption spectra of anthraquinone derivatives. researchgate.netnih.gov By calculating the electronic transition energies and oscillator strengths, TD-DFT can help to understand the color of these dyes. Studies on a wide range of anthraquinones have shown that TD-DFT with appropriate functionals can predict the maximum absorption wavelength (λmax) with good accuracy. nih.gov

In addition to electronic spectra, computational methods are used to predict vibrational frequencies. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The computed vibrational modes can be assigned to specific molecular motions, aiding in the structural characterization of the molecule.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis and Molecular Stability

The toluidine groups in this compound can rotate relative to the anthraquinone core, leading to different possible conformations. Conformational analysis, which can be performed using both quantum chemical calculations and molecular dynamics simulations, helps to identify the most stable conformers and the energy barriers between them. Understanding the conformational landscape is important as different conformers can have distinct physical and chemical properties. Studies on similar diaryl derivatives have utilized techniques like Nuclear Overhauser Effect (NOE) spectroscopy in conjunction with quantum chemical calculations to determine the predominant conformations in solution. mdpi.com

Intermolecular Interactions and Crystal Lattice Simulations

In the solid state, the properties of this compound are governed by how the molecules pack together in the crystal lattice. This packing is determined by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings.

Mechanistic Insights from Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. For example, in the context of dye degradation or synthesis, computational modeling could elucidate the step-by-step process at a molecular level. While specific mechanistic studies on this compound were not found, the methodologies applied to other organic molecules, such as investigating proton transfer or charge transfer processes, are directly applicable. rsc.orgmdpi.com

Reaction Pathway Elucidation and Transition State Analysis

The synthesis and subsequent reactions of this compound involve complex chemical transformations. Computational chemistry offers powerful tools to unravel the intricate details of these reaction pathways, identify key intermediates, and characterize the transition states that govern the reaction kinetics. While specific computational studies detailing the reaction pathways for this compound are not extensively available in the current literature, the general methodologies applied to similar anthraquinone derivatives provide a clear framework for such investigations.

A primary synthetic route to amino-substituted anthraquinones involves the nucleophilic substitution of halogenated or sulfonate-bearing anthraquinone precursors. mdpi.comnih.govdntb.gov.uaexlibrisgroup.com Computational approaches, particularly Density Functional Theory (DFT), are instrumental in modeling these reactions. semanticscholar.org DFT calculations can map out the potential energy surface of the reaction, identifying the minimum energy path from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and transition states.

For instance, in the nucleophilic aromatic substitution (SNAr) reaction of a precursor with p-toluidine (B81030), computational analysis would typically involve:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., a di-substituted anthraquinone and p-toluidine), the transition state, any intermediates (such as a Meisenheimer complex), and the final product (this compound) are optimized to find their most stable conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. semanticscholar.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to ensure that it correctly connects the reactant and product minima on the potential energy surface. semanticscholar.org

Furthermore, computational studies can explore alternative reaction mechanisms, such as those catalyzed by transition metals, or investigate the reactivity of the final product itself, for example, in redox processes or photochemical reactions. whiterose.ac.uk While detailed computational studies on the reaction pathways of this compound are yet to be reported, the established computational methodologies provide a robust framework for future investigations into its synthesis and reactivity.

Prediction of Spectroscopic Shifts and Photophysical Behavior

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic and photophysical properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra of anthraquinone derivatives, offering a good balance between computational cost and accuracy. nih.govresearchgate.netresearchgate.net

The choice of the DFT functional and basis set is critical for obtaining reliable predictions. Hybrid functionals such as B3LYP and PBE0 have been shown to provide accurate predictions of the maximum absorption wavelength (λmax) for a wide range of anthraquinone dyes, often with mean absolute errors of less than 20 nm when compared to experimental data. nih.govresearchgate.net The inclusion of solvent effects, typically through the Polarizable Continuum Model (PCM), is also crucial for accurate predictions, as the polarity of the solvent can significantly influence the electronic transitions. nih.gov

For this compound, the visible absorption band arises from a π → π* electronic transition, which is often associated with intramolecular charge transfer (ICT) from the electron-donating toluidino groups to the electron-accepting anthraquinone core. TD-DFT calculations can not only predict the energy of this transition but also provide insights into the nature of the excited states by analyzing the molecular orbitals involved. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the toluidino moieties, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the anthraquinone core.

The photophysical behavior, such as fluorescence and intersystem crossing to the triplet state, can also be investigated computationally. While TD-DFT is adept at predicting absorption, calculating emission properties (fluorescence) requires optimization of the first excited state (S1) geometry. The energy difference between the S1 and the ground state (S0) at their respective optimized geometries provides the emission energy. Studies on related 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ) have shown that these molecules can exhibit fluorescence, and their emission properties are sensitive to the solvent environment. researchgate.netnih.gov

Computational studies on 1,5-diaminoanthraquinone and its derivatives have provided valuable data that can serve as a reference for understanding the properties of this compound. The table below presents a selection of calculated photophysical data for related compounds.

| Compound | Method | Solvent | Calculated λmax (nm) | Calculated Emission λ (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|---|---|---|

| 1,5-diaminoanthraquinone | TD-DFT/B3LYP | Methanol | 485 | ~580 ifmmi.com | 0.25 | HOMO -> LUMO |

| 1,5-diaminoanthraquinone | TD-DFT/PBE0 | Methanol | 470 | - | 0.28 | HOMO -> LUMO |

| 1,5-dichloroanthraquinone (B31372) | TD-DFT/B3LYP | Chloroform | 375 | - | 0.15 | HOMO-1 -> LUMO |

| 1,5-dihydroxyanthraquinone (B121750) | TD-DFT/B3LYP | Chloroform | 430 | - | 0.20 | HOMO -> LUMO |

This table presents illustrative data for related anthraquinone derivatives to showcase the outputs of computational studies. Specific calculated data for this compound is not available in the cited literature.

The computational prediction of spectroscopic shifts and photophysical behavior is a vibrant area of research. For this compound, such studies can provide a deeper understanding of its color, fluorescence properties, and potential for applications in materials science, such as in dyes, pigments, and functional materials.

Supramolecular Assembly and Host Guest Interactions

Non-Covalent Interactions in Self-Assembly Processes

The self-assembly of organic molecules is a spontaneous process driven by non-covalent interactions, leading to the formation of ordered structures. For anthraquinone (B42736) derivatives, these interactions are key to their material properties.

Hydrogen Bonding Networks and Their Role

Intramolecular hydrogen bonding is a known feature in 1,5-disubstituted aminoanthraquinones, occurring between the amino hydrogen and the adjacent quinone oxygen. This is also expected in 1,5-Di-p-toluidinoanthraquinone, where the N-H proton of the toluidine group can form a hydrogen bond with the C=O group of the anthraquinone core. This interaction contributes to the planarity of the molecule.

While specific studies on the intermolecular hydrogen bonding networks of this compound are not available, research on the parent compound, 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ), shows that the amino groups are capable of forming intermolecular hydrogen bonds, which influence the crystal packing. It is plausible that the toluidine groups in this compound could also participate in such networks, although the steric hindrance from the tolyl groups might alter the typical patterns observed in 1,5-DAAQ.

π-π Stacking Interactions and Columnar Structures

The planar aromatic core of anthraquinone derivatives makes them prone to π-π stacking interactions, which are crucial for the formation of columnar structures in the solid state. These ordered stacks are of interest for their potential in organic electronics. Research on various anthraquinone derivatives has shown that the nature and position of substituents significantly influence the stacking arrangement and the resulting electronic properties. For instance, some diaryl acenequinones have been shown to form stable columnar hexagonal mesophases. nih.gov

In the case of this compound, the large aromatic surface area would favor π-π stacking. The centroid-to-centroid distance between stacked rings is a key parameter in these interactions, with typical distances being in the range of 3.3 to 3.8 Å. Studies on related compounds, such as 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, have reported π-π stacking with centroid-centroid distances of 3.806 Å. nih.gov The presence of the p-tolyl groups in this compound would likely lead to a slipped-stack or herringbone packing arrangement to minimize steric repulsion, a common feature in substituted aromatic compounds. However, without experimental crystal structure data, the precise nature of these interactions remains speculative.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition involves the specific binding of a "guest" molecule to a "host" molecule. The anthraquinone scaffold has been explored as a component in host-guest systems.

Binding Affinity and Selectivity Studies

There is no specific information in the reviewed literature regarding the binding affinity and selectivity of this compound with any particular host molecule. However, studies on the parent compound, 1,5-diaminoanthraquinone, have shown that it can form host-guest complexes with macrocyclic hosts like p-tert-butyl-calix rsc.orgarene. nih.gov The binding in these systems is driven by a combination of hydrogen bonding and π-π stacking interactions. It is conceivable that this compound could also form inclusion complexes with suitable hosts, with the p-tolyl groups potentially influencing the selectivity and binding strength.

Supramolecular Catalysis and Biomimetic Systems

The application of anthraquinone derivatives in supramolecular catalysis and biomimetic systems is an emerging area. Supramolecular catalysts utilize non-covalent interactions to bind substrates and facilitate reactions, often mimicking enzymatic processes. wiley.comrsc.org Anthraquinones have been used as photosensitizers in catalytic reactions and have been incorporated into systems that mimic biological processes. nih.gov For example, anthraquinone derivatives have been used in biomimetic systems to study the interactions with proteins that bind adenine (B156593) nucleotides. nih.gov

However, there are no specific reports of this compound being used in supramolecular catalysis or biomimetic systems. The redox properties of the anthraquinone core suggest potential for its use in catalytic cycles, but this remains an unexplored area of research for this specific compound.

Crystal Engineering and Designed Solid-State Structures for 1,4-Di-p-toluidinoanthraquinone

Note on Isomer Specificity: Scientific literature with detailed crystal structure analysis predominantly focuses on the 1,4-isomer, 1,4-Di-p-toluidinoanthraquinone, also known as Solvent Green 3. The following discussion is based on the available data for this specific isomer.

The solid-state architecture of 1,4-Di-p-toluidinoanthraquinone is a notable example of how molecular packing influences the macroscopic properties of a material. Research into its single crystals has revealed a direct relationship between the supramolecular assembly and the compound's optical and electronic characteristics.

Crystallographic Data and Molecular Packing

The crystal structure of 1,4-Di-p-toluidinoanthraquinone has been elucidated through single-crystal X-ray diffraction. nih.govfigshare.com The compound crystallizes in a monoclinic system with the space group P 1 21/c 1. nih.gov This specific arrangement dictates the orientation of the molecules relative to one another within the crystal lattice.

The defining feature of the solid-state structure is the formation of slip-stacked columns. figshare.com Within these columns, the planar anthraquinone cores of adjacent molecules are arranged in a parallel but offset manner. This slip-stacking is a common packing motif in planar aromatic molecules and plays a crucial role in determining the electronic overlap between adjacent molecules.

Table 1: Crystallographic Data for 1,4-Di-p-toluidinoanthraquinone

| Parameter | Value |

|---|---|

| Formula | C₂₈H₂₂N₂O₂ |

| Molecular Weight | 418.49 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 3.9494 Å |

| b | 26.391 Å |

| c | 19.930 Å |

| α | 90.00° |

| β | 95.30° |

| γ | 90.00° |

Data sourced from Saito et al. (1997) as cited in PubChem. nih.gov

Anisotropic Properties from Designed Solid-State Structure

A significant consequence of the specific crystal packing of 1,4-Di-p-toluidinoanthraquinone is the pronounced anisotropy observed in its properties. figshare.com Single crystals of the compound exhibit different colors and varying levels of photoconductivity depending on their orientation relative to incident light. figshare.com This phenomenon is a direct result of the ordered, non-uniform arrangement of molecules in the solid state.

The observed colors (including blue, yellow-green, and purple) are attributed to intramolecular charge-transfer transitions. figshare.com The slip-stacked columnar structure creates a unique electronic environment where an intermolecular charge-transfer transition can also occur between neighboring molecules within the same column. figshare.com This intermolecular transition, which is not observed when the compound is in solution, is responsible for the purple color and is associated with the highest photoconductivity. figshare.com The excitation of this intermolecular charge-transfer band is believed to facilitate more efficient charge separation, hence the enhanced photoconductivity. figshare.com

This orientational dependence highlights a key principle of crystal engineering: the controlled arrangement of molecules in the solid state can be used to elicit or enhance specific physical properties that are not present in the individual molecule or its disordered state. The slip-stacked arrangement in 1,4-Di-p-toluidinoanthraquinone provides a pathway for electronic communication along the columns, which is essential for its observed photoconductive behavior.

Advanced Materials Applications and Functional Materials Development

Organic Optoelectronic Devices

The field of organic optoelectronics leverages the light-emitting and charge-carrying capabilities of carbon-based molecules. Anthraquinone (B42736) derivatives are of interest due to their inherent redox activity and spectral properties.

Role in Photoconductive and Charge Transport Materials

While specific studies on the photoconductive and charge transport properties of 1,5-Di-p-toluidinoanthraquinone are limited, the behavior of related compounds provides significant insights. The foundational molecule, 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ), and its polymers have been subjects of electrochemical studies, which are crucial for understanding charge transport.

Research has shown that polymers derived from 1,5-DAAQ, such as poly(1,5-diaminoanthraquinone) (P15DAAQ), exhibit electrocatalytic activity and defined redox states, indicating their ability to facilitate charge transfer. researchgate.net The presence of the quinone units in the polymer backbone is key to these properties, suggesting potential applications in electrochromic devices and as components in rechargeable batteries. researchgate.net The electrical conductivity of a chemically synthesized P15DAAQ was found to be 1.23 S/cm with a band gap of 1.28 eV, classifying it as a conductive polymer. researchgate.net

The photophysical properties of 1,5-DAAQ have been investigated, revealing that its absorption and fluorescence spectra are influenced by solvent polarity. researchgate.netnih.gov This sensitivity is characteristic of molecules with charge-transfer character, a desirable trait for photoconductive materials. The introduction of p-toluidine (B81030) groups in place of the amino groups is expected to enhance the molecule's donor-acceptor nature, potentially improving charge separation efficiency upon photoexcitation, a critical step in photoconductivity. Studies on other organic semiconductors demonstrate that tuning molecular structure through such substitutions is a key strategy for optimizing charge transport.

Integration into Thin-Film Architectures

The successful integration of organic molecules into thin-film architectures is essential for fabricating optoelectronic devices. The planarity of the anthraquinone core facilitates π–π stacking interactions, which are crucial for charge transport in the solid state.

While thin-film studies of this compound are not available, research on the electrochemical deposition of its precursor, 1,5-DAAQ, demonstrates that it can be formed into stable polymer films on electrodes. researchgate.net These poly(1,5-diaminoanthraquinone) films have been characterized using cyclic voltammetry and chronoamperometry, confirming that ion transfer processes, vital for device operation, can occur within the film. researchgate.net The morphology and thickness of these films influence their electrocatalytic behaviors, for instance, in the oxygen reduction reaction. researchgate.net

Furthermore, 1,5-disubstituted anthraquinone dyes have been successfully incorporated as guest molecules in liquid crystal host materials for display applications. mdpi.comresearchgate.net This demonstrates their compatibility with matrix materials and their ability to be aligned to achieve desired optical properties, such as dichroism. The solubility and orientation of these dyes are critical performance factors, and the bulky p-toluidino groups on this compound would be expected to influence these properties significantly.

Functional Polymers and Composites

Incorporating dye molecules like this compound into polymeric structures can create functional materials with enhanced or entirely new properties, combining the processability of polymers with the unique optical and electronic characteristics of the dye.

Covalently Incorporated Dyes for Enhanced Material Properties

Covalently bonding dye molecules to a polymer backbone prevents leaching and aggregation, ensuring long-term stability and performance. Although specific examples of polymers covalently incorporating this compound are not detailed in available research, the chemistry of its parent amine, 1,5-DAAQ, provides a clear pathway for such functionalization. The amino groups of 1,5-DAAQ can readily participate in polymerization reactions to form polymers where the anthraquinone unit is an integral part of the main chain.

The resulting poly(1,5-diaminoanthraquinone) is a conductive polymer with promising electrochemical properties. researchgate.net This indicates that the intrinsic properties of the anthraquinone core are transferred to the polymer, creating a material that is both structurally robust and electronically active. This polymer has been shown to be stable in acidic media and its degradation kinetics have been studied, providing essential data for designing long-lasting materials. researchgate.net The covalent linkage ensures that the electroactive quinone units are uniformly distributed throughout the material.

Development of Specialty Polymeric Materials (e.g., Polyimides, Latex)

The diamino functionality of 1,5-DAAQ makes it a suitable monomer for the synthesis of specialty polymers like polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of an anthraquinone moiety into a polyimide backbone could yield a material that combines these robust properties with color, redox activity, and potential conductivity.

Electropolymerization of 1,5-DAAQ has been shown to produce polymer films with distinct electrochemical and electrocatalytic properties. researchgate.net These polymers have been investigated for their potential use in sensors and batteries. researchgate.net For instance, nanohybrids of P(1,5-DAAQ) and reduced graphene oxide have been synthesized, demonstrating enhanced electrical conductivity and electrocatalytic activity. researchgate.net Such composite materials are at the forefront of development for energy-related applications.

The data below, derived from studies on poly(1,5-diaminoanthraquinone), illustrates the properties that could be expected from polymers based on the 1,5-disubstituted anthraquinone structure.

Table 1: Properties of Poly(1,5-diaminoanthraquinone) (P15DAAQ) as a Model for Functional Polymers

| Property | Value | Significance | Reference |

|---|---|---|---|